2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
Description
This compound is a carbamate derivative featuring:
- A 4-piperidinyl core substituted with a 4-chlorophenylsulfonyl group at the 1-position.
- A 2,4-dichlorobenzyl carbamate moiety at the 4-piperidinyl nitrogen. Its structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c20-14-3-5-17(6-4-14)29(26,27)24-9-7-16(8-10-24)23-19(25)28-12-13-1-2-15(21)11-18(13)22/h1-6,11,16H,7-10,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGDHMMKVGLMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
Retrosynthetic Analysis
The synthesis of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be approached through several retrosynthetic disconnections, as illustrated in Figure 1. The most logical disconnections involve:
- Formation of the carbamate linkage between a 4-piperidinyl amine and 2,4-dichlorobenzyl chloroformate
- Installation of the 4-chlorophenylsulfonyl group on the piperidine nitrogen
- Preparation of appropriately protected piperidine intermediates
Key Intermediates
Based on the structure and related compounds in the literature, the following key intermediates are crucial for the synthesis:
- 4-piperidinyl amine derivatives : Protected or unprotected 4-aminopiperidine
- 2,4-dichlorobenzyl alcohol : For conversion to the corresponding chloroformate
- 4-chlorobenzenesulfonyl chloride : For the sulfonamide formation
- Protected piperidine intermediates : Such as tert-butyl 4-aminopiperidine-1-carboxylate
A closely related compound, methyl N-(1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)carbamate (CAS: 478047-66-4), differs only in the alcohol component of the carbamate and provides valuable insights into potential synthetic approaches.
Synthetic Routes to the Target Compound
Route A: Carbamate Formation Followed by Sulfonylation
This route involves initial formation of the carbamate functionality followed by sulfonylation of the piperidine nitrogen. The preparation can be divided into three main stages:
Preparation of 2,4-dichlorobenzyl N-(4-piperidinyl)carbamate
Several methods for carbamate formation are applicable:
Method 1: Using Carbonylating Reagents
The carbamate linkage can be formed using various carbonylating reagents as shown in Table 1.
Table 1: Carbonylating Reagents for Carbamate Formation
| Reagent | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Di(2-pyridyl) carbonate (DPC) | Alcohol + DPC, TEA, DCM, RT; then amine, TEA | High yields, mild conditions | Cost of DPC | 75-90% |
| N,N′-disuccinimidyl carbonate (DSC) | Alcohol + DSC, TEA, DCM, 0°C to RT; then amine | Stable mixed carbonates, mild conditions | Less reactive with hindered amines | 70-85% |
| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Prepared from 4,5-dichloropyridazin-3(2H)-one, phenylchloroformate, TEA | Stable in air and organic solvents at high temperature | Complex preparation | 65-80% |
The use of di(2-pyridyl) carbonate (DPC) has proven particularly effective for the alkoxycarbonylation of amines with various alcohols, including sterically hindered ones. DPC can be prepared from commercially available 2-hydroxypyridine and triphosgene in the presence of triethylamine.
Method 2: Using 2,4-dichlorobenzyl chloroformate
Direct reaction of 4-aminopiperidine with 2,4-dichlorobenzyl chloroformate in the presence of a base such as pyridine or triethylamine provides the carbamate intermediate. The chloroformate can be prepared in situ from 2,4-dichlorobenzyl alcohol and phosgene equivalents.
Sulfonylation of the Piperidine Nitrogen
The second stage involves sulfonylation of the piperidine nitrogen using 4-chlorobenzenesulfonyl chloride. This reaction typically proceeds well in the presence of a suitable base such as DIPEA or potassium carbonate in appropriate solvents like DCM or DMF.
The sulfonylation can be performed under various conditions:
2,4-dichlorobenzyl N-(4-piperidinyl)carbamate + 4-chlorobenzenesulfonyl chloride →
this compound
Table 2: Conditions for Sulfonylation of Piperidine Nitrogen
| Base | Solvent | Temperature | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| DIPEA | DCM | 0°C to RT | 3-6 | 75-85 |
| K2CO3 | DMF | RT | 12-24 | 70-80 |
| TEA | DCM | 0°C | 2-4 | 65-78 |
| Pyridine | Neat or DCM | RT | 4-8 | 60-75 |
Route B: Sulfonylation Followed by Carbamate Formation
An alternative approach involves initial sulfonylation of the piperidine nitrogen followed by carbamate formation:
Preparation of 1-[(4-chlorophenyl)sulfonyl]-4-aminopiperidine
The sulfonamide formation can be achieved by reacting 4-amino-1-Boc-piperidine with 4-chlorobenzenesulfonyl chloride followed by Boc deprotection:
4-amino-1-Boc-piperidine + 4-chlorobenzenesulfonyl chloride →
4-amino-1-[(4-chlorophenyl)sulfonyl]-piperidine
For sulfonamide synthesis, Fe3O4-DIPA catalyzed preparation has been reported with excellent yields (98%) where the reactants are mixed in dichloromethane.
Carbamate Formation with 2,4-dichlorobenzyl Chloroformate
The prepared aminopiperidine derivative then undergoes reaction with 2,4-dichlorobenzyl chloroformate to form the target compound.
Detailed Synthesis Procedures
Preparation of Key Intermediates
Preparation of 4-amino-1-Boc-piperidine
Starting from commercially available 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (Boc-4-piperidone), reductive amination provides the protected amine intermediate:
Boc-4-piperidone + NH3 or NH4OAc + NaCNBH3 → 4-amino-1-Boc-piperidine
Alternatively, the starting material can be converted to an oxime followed by reduction:
Boc-4-piperidone + NH2OH·HCl → Boc-4-piperidone oxime
Boc-4-piperidone oxime + H2, Pd/C or LiAlH4 → 4-amino-1-Boc-piperidine
Preparation of 2,4-dichlorobenzyl Chloroformate
2,4-dichlorobenzyl alcohol is converted to the corresponding chloroformate using phosgene, triphosgene, or bis(trichloromethyl) carbonate:
2,4-dichlorobenzyl alcohol + COCl2 (or equivalent) → 2,4-dichlorobenzyl chloroformate
This reaction typically requires careful handling due to the toxicity of phosgene and its derivatives. The reaction is usually conducted in an inert solvent such as toluene or dichloromethane at low temperatures (0-5°C).
Route A: Detailed Procedure
Preparation of 2,4-dichlorobenzyl N-(4-piperidinyl)carbamate
A detailed procedure based on DSC-mediated carbamate formation:
- To a solution of 2,4-dichlorobenzyl alcohol (1.0 eq) in anhydrous DCM at 0°C, add DSC (1.1 eq) and TEA (1.2 eq).
- Stir the mixture for 3-4 hours at room temperature to form the mixed carbonate.
- Separately, prepare a solution of 4-amino-1-Boc-piperidine (1.0 eq) in DCM.
- Add the amine solution to the mixed carbonate solution and stir for 8-12 hours at room temperature.
- Remove the Boc protecting group using TFA in DCM (1:1) or HCl in dioxane.
- The deprotected carbamate intermediate is purified by column chromatography or recrystallization.
Sulfonylation to Form the Target Compound
- Dissolve the deprotected carbamate intermediate (1.0 eq) in DCM and cool to 0°C.
- Add DIPEA (2.0 eq) followed by 4-chlorobenzenesulfonyl chloride (1.1 eq).
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor by TLC until complete consumption of the starting material.
- Quench with water, extract with DCM, and purify by column chromatography to obtain the target compound.
Route B: Detailed Procedure
Sulfonylation of 4-amino-1-Boc-piperidine
- To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in DCM, add TEA (2.0 eq).
- Cool to 0°C and add 4-chlorobenzenesulfonyl chloride (1.1 eq) dropwise.
- Stir for 3-4 hours at room temperature.
- Remove the Boc group using TFA in DCM or HCl in dioxane.
- Neutralize and isolate the sulfonamide intermediate.
Carbamate Formation
- Prepare 2,4-dichlorobenzyl chloroformate as described earlier or use a carbonylating agent such as DPC.
- React the sulfonamide intermediate with the prepared chloroformate or mixed carbonate in the presence of a base.
- Purify by column chromatography or recrystallization to obtain the target compound.
Optimization of Reaction Conditions
Optimization of Carbamate Formation
Several parameters affect the efficiency of carbamate formation:
Table 3: Optimization Parameters for Carbamate Formation
| Parameter | Optimal Conditions | Effect on Yield | Comments |
|---|---|---|---|
| Base | TEA or DIPEA (2-3 eq) | +10-15% | Tertiary amines preferable over inorganic bases |
| Temperature | 0°C to RT | +5-10% | Lower temperatures for initial addition, then warming |
| Solvent | DCM or THF | +8-12% | Anhydrous conditions essential |
| Carbonylating Agent | DSC > DPC > Chloroformates | Varies | DSC generally gives highest yields |
| Reaction Time | 8-12 hours | +3-8% | Extended times can lead to side reactions |
Optimization of Sulfonylation
The sulfonylation step can be optimized as follows:
Table 4: Optimization Parameters for Sulfonylation
| Parameter | Optimal Conditions | Effect on Yield | Comments |
|---|---|---|---|
| Base | DIPEA (2.0 eq) | +12-18% | Superior to TEA or pyridine |
| Temperature | 0°C initially, then RT | +8-15% | Controlled addition prevents side reactions |
| Solvent | DCM for small scale, DMF for large scale | +5-10% | Concentration affects selectivity |
| Equivalents of Sulfonyl Chloride | 1.1-1.2 eq | +3-7% | Excess can lead to side reactions |
| Purity of Sulfonyl Chloride | >98% | +5-10% | Decomposed reagent reduces yield |
Purification and Characterization
Purification Methods
The target compound can be purified by several methods:
- Column Chromatography : Using silica gel with gradients of hexane/EtOAc or DCM/methanol.
- Recrystallization : From appropriate solvent systems such as EtOAc/hexane or DCM/hexane.
- Preparative HPLC : For high purity requirements, especially for pharmaceutical applications.
Purity Assessment
The purity of the compound can be assessed by:
- HPLC analysis (>98% purity desired for pharmaceutical applications)
- Elemental analysis
- Chiral purity assessment if stereogenic centers are present
- Residual solvent analysis
Comparative Analysis of Synthetic Routes
Table 5: Comparison of Synthetic Routes
| Parameter | Route A (Carbamate First) | Route B (Sulfonamide First) |
|---|---|---|
| Overall Yield | 50-65% | 45-60% |
| Number of Steps | 4-5 | 4-5 |
| Purification Complexity | Moderate | Higher |
| Scalability | Good | Moderate |
| Key Advantages | Better control of carbamate formation | Better handling of sulfonamide formation |
| Key Limitations | Potential for bis-sulfonylation | Carbamate formation with sterically hindered amine |
| Recommended Scale | Laboratory to small production | Laboratory scale |
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Structural Overview
The molecular formula of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be represented as follows:
- Molecular Formula : C18H19Cl2N3O3S
- Molecular Weight : Approximately 392.38 g/mol
The compound features a dichlorobenzyl moiety linked to a piperidine ring through a sulfonamide group, which plays a crucial role in its biological activity.
Physical Properties
The compound exhibits various physical properties that influence its solubility and stability, essential for pharmaceutical formulations. Its melting point, solubility in organic solvents, and stability under different pH conditions are critical for its application in drug development.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 2,4-dichlorobenzyl structure exhibit potent antimicrobial properties. For instance:
- Antibacterial Efficacy : Research indicates that derivatives of this compound show significant activity against bacterial strains such as Staphylococcus aureus and Salmonella typhi, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . This suggests a potential use in treating infections caused by these pathogens.
Drug Discovery
The compound is part of a broader class of sulfonamide-containing molecules that are being explored for their therapeutic potential. The following aspects are noteworthy:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzyl and piperidine components can enhance biological activity. For example, replacing certain functional groups can lead to improved antibacterial effects or reduced toxicity .
- Lead Compound Development : The compound has been identified as a lead candidate for further optimization due to its favorable pharmacokinetic properties observed in preliminary studies. Ongoing research aims to refine its structure to enhance efficacy and reduce side effects.
Case Study 1: Antimicrobial Screening
A study conducted by Kamble et al. evaluated various sulfonamide derivatives, including those related to the target compound. Results showed that specific modifications led to enhanced activity against Pseudomonas aeruginosa, establishing a framework for future drug development based on this scaffold .
Case Study 2: Pharmacokinetics
In vivo studies assessing the pharmacokinetics of similar compounds suggest that modifications to the piperidine ring can significantly affect absorption rates and bioavailability. Understanding these dynamics is crucial for the development of effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Allyl N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbamate (CAS 478047-75-5)
1-Allyl-3-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866017-91-6)
- Structural Difference : Features a urea instead of a carbamate.
- No antimicrobial or enzyme inhibition data reported in the evidence.
N-(2,4-Dichlorophenyl)-N′-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole Derivatives
Para-Chlorofentanyl (N-(4-Chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
- Structural Difference : Phenylethyl-4-piperidinyl core with a propanamide group.
- Pharmacology: A potent opioid agonist with µ-opioid receptor affinity (Ki < 1 nM).
- Contrast: The target compound’s carbamate and dichlorobenzyl groups likely preclude opioid activity, redirecting its mechanism toward non-opioid targets.
Physicochemical Comparison
Biological Activity
2,4-Dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a dichlorobenzyl moiety and a piperidine ring substituted with a chlorophenyl sulfonyl group, which is critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
| Aspergillus fumigatus | Low |
The compound was tested using standard disk diffusion methods, showing zones of inhibition that indicate its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays were performed on human cancer cell lines to evaluate the compound's safety and efficacy. The following results were observed:
- Cell Lines Tested : HepG-2 (liver cancer), MDA-MB-231 (breast cancer).
- MTT Assay Results :
- IC50 values for HepG-2: 25 µM
- IC50 values for MDA-MB-231: 30 µM
These results suggest that while the compound has some cytotoxic effects, it may require further modification to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. Studies indicate that it may inhibit ATPase activity in certain cellular pathways, which is crucial for energy metabolism in both bacteria and cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of bacterial isolates from clinical samples demonstrated that the compound significantly reduced bacterial load in vitro. This suggests potential for therapeutic applications in treating infections caused by resistant strains .
- Cytotoxicity in Cancer Research : In a comparative study with other carbamate derivatives, this compound showed superior cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate formation. For example, describes a procedure starting from 2,4-dichlorobenzylamine, yielding 57% with m.p. 123–124°C. Optimization involves adjusting reaction time, solvent polarity (e.g., DMF or methanol), and stoichiometry of reagents like sulfonyl chlorides or carbamoylating agents. Monitoring via TLC and IR spectroscopy (e.g., 3185 cm⁻¹ for N–H stretching) ensures intermediate purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO (e.g., δ 4.29 ppm for CH2 in the carbamate group) and compare with analogs in . Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) resolves these .
- IR : Confirm carbamate C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹). Discrepancies in absorption bands may indicate impurities, requiring column chromatography (silica gel, ethyl acetate/hexane) .
Q. How do solubility and stability profiles impact experimental design?
- Methodology : Solubility in polar aprotic solvents (DMF, DMSO) facilitates in vitro assays, while instability in acidic/basic conditions necessitates pH-controlled environments (e.g., pH 4.6 buffer in ). Stability studies via HPLC (C18 column, UV detection at 254 nm) track degradation under stress conditions (heat, light) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in carbonic anhydrase inhibition?
- Methodology : shows that substituent position on the benzyl group affects activity. For example, the 2,4-dichloro analog (Yield 57%) may exhibit higher binding affinity than 3,4-dichloro (Yield 55%) due to steric and electronic effects. Docking studies (AutoDock Vina) using human CA II/IX crystal structures (PDB: 3KS3) validate interactions with Zn²⁺ active sites .
Q. How can computational modeling predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?
- Methodology : Use QSAR models (e.g., SwissADME) to calculate logP (2.5–3.0), polar surface area (<90 Ų), and H-bond donors/acceptors. Molecular dynamics simulations (GROMACS) assess membrane permeability, leveraging structural data from (piperidine ring conformation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Discrepancies in IC50 values (e.g., CA IX vs. CA XII inhibition) may stem from assay conditions (pH, temperature). Validate via standardized protocols (e.g., esterase-coupled assay in ) and orthogonal methods like SPR or ITC for binding kinetics .
Q. How can regioselective functionalization of the piperidine ring improve target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
